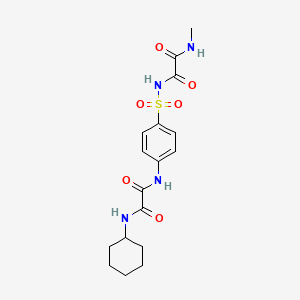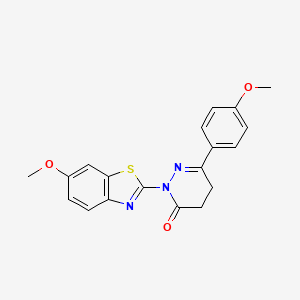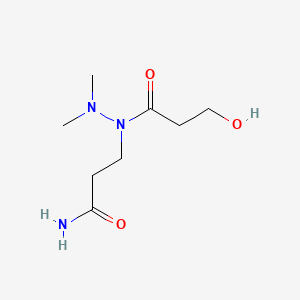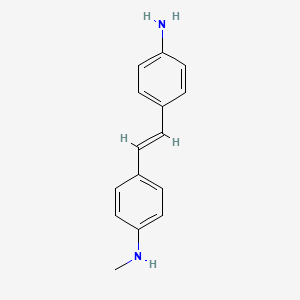
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Nitro Group: Nitration of the imidazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the imidazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with 3-chloro-2-propanol in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting their function.
Pathways Involved: It could interfere with cellular pathways related to DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-1H-imidazol-5-yl)thio)-2-propanol: Lacks the nitro group, which may affect its reactivity and biological activity.
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-butanol: Has a longer carbon chain, potentially altering its physical properties and solubility.
Uniqueness
1-Chloro-3-((1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-2-propanol is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
115906-48-4 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O3S |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
1-chloro-3-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H15Cl2N3O3S/c1-9-17-13(19(21)22)14(23-8-12(20)6-15)18(9)7-10-2-4-11(16)5-3-10/h2-5,12,20H,6-8H2,1H3 |
Clé InChI |
QPKRPINCRBFHOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(CCl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)











